molecular formula C16H18N4O B2466349 2-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2415524-75-1

2-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole

Cat. No.: B2466349
CAS No.: 2415524-75-1
M. Wt: 282.347
InChI Key: UWXLGQARKLLNHE-UHFFFAOYSA-N
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Description

2-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is a complex organic compound that features a unique combination of a tetrahydronaphthalene moiety, an azetidine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps:

    Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene using a nickel catalyst under high pressure and temperature conditions.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols.

    Triazole Ring Formation: The triazole ring is often formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving azides and alkynes.

    Coupling Reactions: The final step involves coupling the tetrahydronaphthalene moiety, azetidine ring, and triazole ring through appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is unique due to its combination of three distinct moieties, which confer specific chemical and biological properties

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalen-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(19-10-13(11-19)20-17-8-9-18-20)15-7-3-5-12-4-1-2-6-14(12)15/h1-2,4,6,8-9,13,15H,3,5,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXLGQARKLLNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=O)N3CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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